Product packaging for 2-Chloro-4-fluorobenzylamine hydrochloride(Cat. No.:CAS No. 42365-60-6)

2-Chloro-4-fluorobenzylamine hydrochloride

Cat. No.: B1622306
CAS No.: 42365-60-6
M. Wt: 196.05 g/mol
InChI Key: JRLSDBJQSHLCRS-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzylamines in Modern Organic Synthesis

Halogenated benzylamine (B48309) derivatives are crucial building blocks and intermediates in modern organic synthesis. google.com They are widely utilized as starting materials for the production of a diverse range of complex molecules, particularly in the pharmaceutical and agrochemical industries. google.com The inclusion of halogen atoms, especially fluorine, can enhance the biological activity and pharmacokinetic properties of a molecule, making these compounds highly valuable in drug discovery. guidechem.com Fluorinated aromatic compounds often exhibit increased stability, lipophilicity, and metabolic resistance compared to their non-halogenated counterparts. guidechem.com

The reactivity of the primary amine group, combined with the electronic effects of the halogen substituents, makes these compounds versatile for constructing new chemical entities. They are key components in the synthesis of various bioactive molecules, including antimycotics, enzyme inhibitors for potential cancer therapies, and agents targeting infectious diseases like tuberculosis. nih.govnih.govopenmedicinalchemistryjournal.com The chlorine atom, a common feature in many pharmaceuticals, plays a critical role in the efficacy of numerous approved drugs. nih.gov

Research Landscape of 2-Chloro-4-fluorobenzylamine (B97124) Hydrochloride

2-Chloro-4-fluorobenzylamine is an aromatic amine that serves as a key intermediate in the synthesis of more complex organic compounds. Its hydrochloride salt is typically used to improve the stability and handling of the reactive free base, converting the liquid amine into a more stable solid form.

The research landscape for this compound is primarily centered on its application as a precursor for biologically active molecules and in the field of organometallic chemistry. Patents associated with its chemical structure indicate commercial interest in its use for proprietary synthetic processes. nih.gov For instance, the free base has been used in the synthesis of silver(I) N-heterocyclic carbene (NHC) complexes, which have applications in catalysis and materials science. researchgate.net

While comprehensive reviews on this specific molecule are not abundant, its importance can be inferred from the significance of its precursors and analogues. The related compound, 2-chloro-4-fluorobenzaldehyde, is a known intermediate for producing fluorine-containing drugs. guidechem.com This highlights the role of the 2-chloro-4-fluoro substitution pattern in the development of new chemical entities. Research efforts focus on leveraging this specific halogen arrangement to create novel compounds for evaluation in medicinal and agrochemical studies.

Historical Development and Evolution of Substituted Benzylamine Research

The study of benzylamines began with the parent compound, benzylamine, which was first synthesized by Rudolf Leuckart. wikipedia.org Early and historically significant methods for producing pure primary amines, such as benzylamine, included the Gabriel synthesis, which prevents the formation of secondary and tertiary amine by-products. researchgate.net Industrial-scale production later evolved to include methods like the reaction of benzyl (B1604629) chloride with ammonia (B1221849) and the reduction of benzonitrile (B105546). wikipedia.org

The evolution of synthetic chemistry has led to more sophisticated methods for creating substituted benzylamines. Research has been driven by the quest for new molecules with specific biological activities. The strategic placement of substituents, such as halogen atoms, on the benzylamine framework became a common practice in medicinal chemistry to fine-tune a compound's pharmacological profile. nih.gov This has led to the development of a wide range of substituted benzylamines as enzyme inhibitors and other therapeutic agents. nih.govnih.gov

Modern research continues to advance the field, with a focus on developing more efficient and selective reactions. Recent innovations include multi-component reactions, such as copper-catalyzed carboamination, which allow for the direct assembly of complex benzylamine derivatives from simple alkenes. nih.gov Furthermore, advanced techniques involving C-H bond functionalization using transient directing groups are being explored to selectively introduce new functional groups onto the benzylamine scaffold, expanding its utility in drug discovery programs. acs.org

Chemical and Physical Properties

The properties of 2-Chloro-4-fluorobenzylamine (free base) are well-documented and provide insight into its chemical nature. The hydrochloride salt, being a salt, would be a solid with different physical properties, such as a distinct melting point and higher solubility in water.

Table 1: Physicochemical Properties of 2-Chloro-4-fluorobenzylamine (Free Base)

Property Value
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol nih.govchemscene.com
Appearance Clear, colorless liquid thermofisher.comchemicalbook.com
Boiling Point 94-95°C (at 15 mmHg) fishersci.com
Density ~1.27 g/cm³ chemicalbook.com
Refractive Index ~1.535 (at 20°C) fishersci.com
Flash Point >110°C fishersci.com

| CAS Number | 15205-11-5 nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Cl2FN B1622306 2-Chloro-4-fluorobenzylamine hydrochloride CAS No. 42365-60-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLSDBJQSHLCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378599
Record name 2-Chloro-4-fluorobenzylamine hydrochloride
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Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-60-6
Record name Benzenemethanamine, 2-chloro-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluorobenzylamine hydrochloride
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Record name Benzenemethanamine, 2-chloro-4-fluoro-, hydrochloride (1:1)
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Synthetic Methodologies for 2 Chloro 4 Fluorobenzylamine Hydrochloride and Analogues

De Novo Synthesis Strategies for Halogenated Benzylamines

Reduction of Halogenated Benzonitrile (B105546) Precursors

A primary and well-established route to halogenated benzylamines is the reduction of the corresponding halogenated benzonitrile. This two-step approach involves first obtaining the necessary substituted benzonitrile, followed by the reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂).

The precursor, 2-chloro-4-fluorobenzonitrile (B42565), can be synthesized via a Sandmeyer-type reaction, starting from 2-chloro-4-fluoroaniline. This process involves diazotization of the aniline (B41778) with a nitrite (B80452) source in an acidic medium, followed by reaction with a cyanide salt, such as cuprous cyanide, to install the nitrile group. google.com

Once the halogenated benzonitrile is obtained, its reduction to the target benzylamine (B48309) can be achieved using several methods:

Catalytic Hydrogenation: This is a common industrial method involving the reaction of the benzonitrile with hydrogen gas over a metal catalyst. google.com Catalysts such as Raney Nickel or Palladium on carbon are frequently employed. The process is often carried out in the presence of ammonia (B1221849) to minimize the formation of secondary amine impurities. google.com A patent describes a process for preparing halogenated benzylamines by hydrogenating the corresponding benzonitrile using a catalyst in the presence of a solvent and ammonia. google.com

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. vaia.com This method is typically used in a laboratory setting. The reaction involves the nucleophilic attack of hydride ions on the nitrile carbon, followed by hydrolysis to yield the amine.

Photocatalytic Reduction: Modern approaches include the use of photocatalysis. For instance, benzonitrile can be reduced to benzylamine in an aqueous suspension using a palladium-loaded titanium(IV) oxide (TiO₂) photocatalyst. rsc.org This method operates under mild conditions, utilizing light energy to drive the chemical transformation. rsc.org

The final step in the synthesis is the conversion of the resulting 2-chloro-4-fluorobenzylamine (B97124) into its hydrochloride salt, which is typically achieved by treating the amine with hydrochloric acid. This improves the compound's stability and handling properties.

Catalytic C-H Functionalization Approaches

Catalytic C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new chemical bonds. This avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.

For the synthesis of ortho-fluorinated benzylamines, palladium-catalyzed C-H activation is a highly effective strategy. This method often employs a directing group to guide the catalyst to a specific C-H bond. A notable example is the use of an easily accessible oxalyl amide as a directing group for the ortho-selective fluorination of benzylamine derivatives. nih.govacs.org

In this process, the benzylamine is first protected with an oxalyl amide group. The reaction is then carried out with a palladium catalyst, typically palladium(II) acetate (B1210297) (Pd(OAc)₂), and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). nih.govacs.org The reaction is performed in a suitable solvent like t-amyl alcohol. nih.govacs.org By adjusting the reaction conditions, such as the fluorine source, selective mono- or di-fluorination of the benzylamine ring can be achieved. nih.govacs.org Following the fluorination, the oxalyl amide directing group can be cleaved to yield the desired ortho-fluorinated benzylamine. acs.org

CatalystDirecting GroupFluorine SourceKey FeatureReference
Pd(OAc)₂Oxalyl amideN-Fluorobenzenesulfonimide (NFSI)Selective ortho-monofluorination nih.govacs.org
Pd(OAc)₂Oxalyl amideN-Fluoro-2,4,6-trimethylpyridinium triflateSelective ortho-difluorination acs.org
Pd₃(OAc)₆N,N-dimethylamineN/A (Cyclopalladation)Direct cyclopalladation at ortho position nih.govacs.org

Copper catalysis offers a cost-effective and practical alternative for C-H functionalization. A copper-catalyzed cross-dehydrogenative coupling (CDC) reaction has been developed for the synthesis of α-substituted primary benzylamines from simple alkylarenes. acs.orgnih.gov This method directly functionalizes the benzylic C-H bond.

The reaction typically involves an alkylarene, an imine (such as benzophenone (B1666685) imine), and a copper catalyst (e.g., copper iodide). acs.orgnih.gov The process is notable for its practicality: it can be performed with low catalyst loadings, is insensitive to air and moisture, and often does not require chromatographic purification. acs.orgnih.govdtu.dkfigshare.com The reaction directly yields the amine hydrochloride salt after workup. acs.orgnih.govdtu.dk This approach provides a straightforward route to a variety of benzylamine derivatives from inexpensive bulk chemicals. acs.org

Environmentally Benign (Green Chemistry) Synthetic Protocols for Benzylamines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several innovative and environmentally friendly methods for synthesizing benzylamines have been developed.

From Renewable Resources: A sustainable approach involves the valorization of lignin (B12514952), a complex polymer found in plant biomass. Lignin-derived carbonyl compounds, such as benzaldehyde (B42025), can be converted into benzylamine via reductive amination. rsc.org This process uses renewable feedstocks, offering an alternative to traditional petroleum-based syntheses. rsc.org Catalytic strategies have also been developed for the direct transformation of lignin model compounds into benzylamines and phenols using a Palladium on carbon (Pd/C) catalyst. researchgate.net

Biocatalysis: The use of enzymes and engineered microorganisms provides a powerful green chemistry tool. An artificial nine-step enzyme cascade has been engineered in E. coli to produce benzylamine from L-phenylalanine. nih.gov Furthermore, by integrating this cascade with the cell's metabolic pathways, benzylamine can be produced directly from glucose. nih.gov This bioproduction method operates under mild aqueous conditions and uses renewable starting materials. nih.gov

Waste Reduction Strategies: Green synthetic protocols also focus on minimizing waste. One such approach is a "direct cycle" synthesis where the coproduct from the amine synthesis is recycled back as a reactant for the next cycle. rsc.org For example, a modified Gabriel synthesis using 3,4-diphenylmaleimide allows for the synthesis of primary amines, including benzylamine hydrochloride, where the maleimide (B117702) derivative can be recovered and reused after hydrolysis. rsc.org

Green StrategyPrecursorCatalyst/SystemKey AdvantageReference
Renewable FeedstockLignin-derived carbonylsHeterogeneous catalystsUse of biomass instead of petroleum rsc.org
BiocatalysisL-phenylalanine, GlucoseEngineered E. coli with enzyme cascadeRenewable, aqueous conditions nih.gov
Waste ReductionBenzyl (B1604629) bromide, 3,4-diphenylmaleimideN/A (Cyclic Process)High recovery and reuse of reagent rsc.org

Direct Halogenation and Fluorination Methodologies for Benzylamine Scaffolds

Directly installing halogen atoms onto a benzylamine scaffold via C-H activation is a highly desirable and atom-economical strategy.

Direct Halogenation: Palladium catalysis can be used for the ortho-selective C-H halogenation (chlorination, bromination, and iodination) of benzylamines. researchgate.net These reactions can proceed using the native amine as the directing group, sometimes in the presence of an acid additive like trifluoroacetic acid, which facilitates the transformation. researchgate.net Ligand-promoted strategies have also enabled the meta-C-H chlorination of benzylamines, expanding the toolkit for regioselective halogenation. nih.govresearchgate.net

Direct Fluorination: As discussed in section 2.1.2.1, palladium-catalyzed ortho-C-H fluorination is a key methodology. nih.govacs.org Beyond the aromatic ring, methods for the direct fluorination of the benzylic C-H bond have also been developed. These reactions often use a photocatalyst or a radical initiator with an electrophilic fluorine source like NFSI to install fluorine at the metabolically labile benzylic position. rsc.orgnih.gov

Derivatization and Conversion from Related Halogenated Precursors

The construction of the benzylamine moiety often begins with precursors that already contain the desired halogen substitution pattern on the aromatic ring. These methods involve the introduction or interconversion of functional groups at the benzylic position.

A primary route to benzylamines involves the amination of the corresponding halogenated benzyl halides. For a compound like 2-chloro-4-fluorobenzylamine, a logical precursor would be 2-chloro-4-fluorobenzyl chloride or bromide. The conversion relies on nucleophilic substitution at the benzylic carbon.

Various methods exist for this transformation. A common approach is the direct reaction with an ammonia source. Another strategy involves palladium-catalyzed carbonylative aminohomologation, which can directly convert aryl halides to benzylamines. researchgate.net This tandem reaction proceeds through the formation of an aldehyde intermediate, followed by imine formation and subsequent reduction. researchgate.net This method is compatible with a range of functional groups, including chlorides. researchgate.net Copper-catalyzed C-N coupling reactions also provide a mild and efficient route for the amination of aliphatic halides at room temperature, utilizing common and inexpensive catalyst systems. organic-chemistry.org

A base-promoted amination of aryl halides has also been developed that uses dimethylformamide (DMF) or the amine itself as the amino source under transition-metal-free conditions. acs.org While this method typically applies to the amination of the aromatic ring itself, the principles of activating C-X bonds are relevant. The reactivity of the halide in such systems is often found to be I > Br ≈ F > Cl. acs.org

Functional group interconversions are chemical reactions that transform one functional group into another, which is a cornerstone of multistep organic synthesis. numberanalytics.com For the synthesis of 2-chloro-4-fluorobenzylamine, several interconversion strategies on the benzyl moiety are viable, starting from different precursors.

Reductive Amination of Aldehydes and Ketones: A widely used method is the reductive amination of a corresponding aldehyde, such as 2-chloro-4-fluorobenzaldehyde. This reaction involves the condensation of the aldehyde with an amine source (like ammonia) to form an imine, which is then reduced in situ to the desired primary amine. Nickel nanoparticle catalysts have been shown to be effective for the reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org

Reduction of Oximes and Nitriles: Halogenated oximes can be hydrogenated to produce halogenated primary amines. google.com This method is advantageous as it can be performed under mild conditions, such as at atmospheric pressure and room temperature, using catalysts based on non-palladium noble metals (like platinum, rhodium, ruthenium) or base metals (like nickel, cobalt) to avoid dehalogenation. google.com Similarly, the reduction of 2-chloro-4-fluorobenzonitrile offers a direct path to the benzylamine. guidechem.com

Conversion of Alcohols: Benzyl alcohols can be converted to benzylamines. While the direct substitution of a hydroxyl group is challenging due to its poor leaving group ability, methods have been developed to facilitate this. nih.gov Bio-inspired manganese-catalyzed deaminative hydroxylation allows for the reverse reaction, converting benzylamines to alcohols, highlighting the reversible nature of these functional groups under specific catalytic conditions. nih.gov More direct amination of alcohols can be achieved using catalysts under specific conditions that promote the transformation. organic-chemistry.org

Optimization of Synthetic Pathways and Process Chemistry

Improving the efficiency, yield, and sustainability of synthetic routes is a key focus of process chemistry. For benzylamine synthesis, this involves optimizing reaction conditions, developing stereoselective methods, and applying modern technologies like continuous flow chemistry.

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. Studies often investigate the effects of catalysts, solvents, bases, and temperature on reaction outcomes. For instance, in the synthesis of related heterocyclic compounds, yields can vary significantly (from 25% to 77%) depending on the specific substrates and reagents used, even when employing a reliable oxidizing agent. nih.gov

In a base-mediated didefluorination of o-trifluoromethyl benzylamines, a detailed optimization of the base was conducted to improve product yield. The results showed that disilazide bases were particularly effective, and the stoichiometric ratio of the base was critical to the outcome. acs.org

Table 1: Optimization of Base for Didefluorination of a Benzylamine Derivative acs.org
EntryBaseEquivalentsYield (%)
1LiHMDS2.243
2NaHMDS2.252
3KHMDS2.250
4LDA2.2<5
5KOtBu2.2<5
6NaHMDS3.565
7NaHMDS4.058

This table illustrates how systematic screening of reaction components, such as the type and amount of base, can significantly enhance the efficiency of a synthetic transformation leading to amine analogues.

The synthesis of single-enantiomer chiral amines is of paramount importance, particularly in the pharmaceutical industry where stereochemistry often dictates biological activity. Several advanced methods for the enantioselective synthesis of benzylamine derivatives have been developed.

One approach utilizes a Ni/photoredox dual catalytic system for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, providing access to chiral N-benzylic heterocycles with excellent enantioselectivity. nih.gov Another powerful, transition-metal-free method achieves the enantioselective α-arylation of benzylamines. This process involves the enantioselective lithiation of an N-benzyl urea (B33335) derivative using a chiral lithium amide base, followed by an intramolecular substitution to generate the product in up to >99% enantiomeric excess (ee). nih.gov The development of chiral rhodium dimers as catalysts has also enabled the enantioselective intermolecular amination of challenging substrates like aryl-alcohol derivatives. youtube.com

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and potential for automation. mdpi.comscitube.io

Table 2: Optimization of Flow Rate for Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride mdpi.com
EntryFlow Rate (mL/min)Residence Time (min)Yield (%)
110.03.6965
25.07.3875
34.09.2376
43.012.377

This table demonstrates the impact of flow rate and residence time on reaction yield in a continuous flow setup. While lower flow rates slightly increased the yield, they also led to practical issues like clogging, leading to the selection of an optimal flow rate of 5.0 mL/min. mdpi.com

The application of flow chemistry allows for reactions to be conducted safely at elevated temperatures and pressures, significantly accelerating reaction rates. acs.org Multistep syntheses can be telescoped, eliminating the need for intermediate isolation and purification, which reduces waste and production time. mdpi.comacs.org

Reaction Mechanisms and Mechanistic Studies of 2 Chloro 4 Fluorobenzylamine Transformations

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amine group (-NH₂) of 2-chloro-4-fluorobenzylamine (B97124) is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions, most commonly with alkyl halides. The fundamental reaction involves the nitrogen atom attacking the electrophilic carbon of an alkyl halide, displacing the halide and forming a secondary amine.

The initial reaction between 2-chloro-4-fluorobenzylamine and an alkyl halide (R-X) results in the formation of a secondary ammonium (B1175870) salt. A base, which can be another molecule of the starting amine, then deprotonates the nitrogen to yield the free secondary amine. libretexts.orgchemguide.co.uk

However, the resulting secondary amine is also nucleophilic and can compete with the primary amine for the alkyl halide. This can lead to a subsequent reaction to form a tertiary amine, and potentially even a quaternary ammonium salt. This multiple substitution is a common issue when reacting ammonia (B1221849) or primary amines with halogenoalkanes. chemguide.co.uk The primary amine product is often more nucleophilic than the starting ammonia, leading to a mixture of products.

Table 1: Sequential Nucleophilic Substitution of 2-Chloro-4-fluorobenzylamine

StepReactantsProduct TypeMechanism Detail
1 2-Chloro-4-fluorobenzylamine + R-XSecondary AmineThe primary amine acts as a nucleophile, attacking the alkyl halide (R-X) to form an ammonium salt, which is then deprotonated. chemguide.co.uk
2 Product of Step 1 + R-XTertiary AmineThe secondary amine product, also a nucleophile, reacts with another molecule of the alkyl halide.
3 Product of Step 2 + R-XQuaternary Ammonium SaltThe tertiary amine product attacks a final molecule of the alkyl halide.

To achieve selective synthesis of the secondary amine, specific strategies are employed. One common method is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org In this approach, the phthalimide ion, a non-basic nitrogen nucleophile, displaces a halide. The resulting N-alkylated phthalimide is then hydrolyzed to release the primary amine. While this method is typically for making primary amines, its principles highlight the use of protected nitrogen sources to control reactivity. For generating secondary amines cleanly from 2-chloro-4-fluorobenzylamine, using a large excess of the starting amine can favor the formation of the secondary amine product over further alkylation.

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. oneonta.edu The regiochemical outcome of such reactions on the 2-chloro-4-fluorobenzylamine ring is determined by the directing effects of the three substituents: the 2-chloro group, the 4-fluoro group, and the 1-(aminomethyl) group (-CH₂NH₂).

Substituents on an aromatic ring influence reactivity and orientation through a combination of inductive and resonance effects.

Halogens (-Cl, -F): Halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. uci.edu This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. researchgate.netlibretexts.org Between the two, fluorine exerts a stronger inductive effect, while chlorine is a better pi-donor. researchgate.net

Aminomethyl group (-CH₂NH₂): The aminomethyl group is generally considered an activating, ortho, para-directing group. The nitrogen's lone pair is not directly conjugated with the ring, but the group as a whole is electron-donating. Under acidic conditions, which are common for EAS reactions, the amine group will be protonated to -CH₂NH₃⁺, which becomes a moderately strong deactivating and meta-directing group due to the positive charge.

Position C6: This position is ortho to the -CH₂NH₂ group and meta to the -F group.

Position C5: This position is meta to both the -CH₂NH₂ and -Cl groups, but ortho to the -F group.

Position C3: This position is ortho to the -Cl group and meta to the -CH₂NH₂ group.

Given that halogens are ortho, para-directors, the fluorine at C4 directs towards C3 and C5, while the chlorine at C2 directs towards C3. The activating -CH₂NH₂ group at C1 directs towards C6. Therefore, substitution is most likely to occur at positions C3, C5, and C6, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Steric hindrance from the existing substituents also plays a crucial role in determining the final product distribution. youtube.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionDirecting InfluencePredicted Favorability
C3 ortho to -Cl, meta to -CH₂NH₂, para to -FFavorable, directed by both halogens.
C5 ortho to -F, meta to -CH₂NH₂ and -ClFavorable, directed by fluorine.
C6 ortho to -CH₂NH₂, meta to -FFavorable, directed by the aminomethyl group (if not protonated).

Detailed Mechanisms of C-H Activation and Functionalization Reactions

Transition-metal-catalyzed C-H activation has become a powerful tool for molecular synthesis. beilstein-journals.org Benzylamines, including 2-chloro-4-fluorobenzylamine, are excellent substrates for these reactions, where the amine group can act as an internal directing group, guiding the catalyst to a specific C-H bond.

A prevalent mechanism involves the coordination of the primary amine to a metal center (e.g., Palladium, Ruthenium, Rhodium). nih.govorganic-chemistry.orguni-muenster.de This is followed by the activation of an ortho C-H bond on the aromatic ring to form a stable five-membered metallacycle intermediate. This process is often a concerted metalation-deprotonation step. nih.gov Once the palladacycle or ruthenacycle is formed, it can react with a variety of coupling partners, such as allenes or ylides, leading to annulation products like tetrahydroisoquinolines. nih.govorganic-chemistry.org

Mechanism of Pd-Catalyzed C-H Activation/Annulation:

Coordination: The primary amine of the benzylamine (B48309) coordinates to the Pd(II) catalyst.

C-H Activation: The catalyst activates the C-H bond at the ortho position (C6) to form a palladacycle intermediate. nih.gov

Insertion: A coupling partner, such as an allene, inserts into the Pd-C bond.

Cyclization: The resulting intermediate undergoes intramolecular cyclization. nih.gov

Product Formation: Reductive elimination or other terminal steps release the final annulated product and regenerate the active catalyst.

Another important pathway is the functionalization of the benzylic C(sp³)–H bond. Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has been developed for the C(sp³)–H arylation of benzylamines. rsc.org In this process, a photoredox catalyst initiates the reaction, but a separate HAT catalyst is responsible for selectively abstracting a hydrogen atom from the benzylic position, overriding other potential reaction pathways. rsc.org This leads to the formation of a 1,1-diarylmethylamine framework.

Influence of Halogen Substituents on Reaction Selectivity and Reactivity

The chlorine and fluorine substituents on the benzene ring of 2-chloro-4-fluorobenzylamine exert a profound influence on its reactivity and the selectivity of its transformations. This influence stems from their distinct electronic and steric properties.

Fluorine: Has the strongest inductive effect due to its high electronegativity but a weaker resonance effect. The polarization of the C-F bond significantly lowers the electron density around the ipso-carbon. researchgate.net

Chlorine: Has a weaker inductive effect than fluorine but a more effective resonance contribution due to better orbital overlap between its 3p orbitals and the ring's 2p orbitals compared to fluorine's 2p-2p overlap. researchgate.net

Table 3: Comparison of Halogen Substituent Effects

PropertyFluorine (-F)Chlorine (-Cl)Impact on Reactivity of 2-Chloro-4-fluorobenzylamine
Inductive Effect Strongly electron-withdrawingModerately electron-withdrawingDeactivates the aromatic ring towards EAS; influences acidity of C-H bonds. researchgate.net
Resonance Effect Weakly electron-donatingModerately electron-donatingDirects incoming electrophiles to ortho and para positions. libretexts.org
Reactivity in EAS Generally less deactivating than other halogens in some contexts due to F > Cl > Br > I reactivity trend. libretexts.orgMore deactivating than fluorine in some cases, but can have superior pi-donating properties. researchgate.netThe combined deactivation slows the reaction rate. The relative directing strength influences product ratios at C3 vs. C5.
Steric Hindrance Smaller atomic radiusLarger atomic radiusThe larger chlorine atom at C2 provides more steric bulk than the aminomethyl group, potentially disfavoring substitution at the adjacent C3 position.

In a study on the metabolism of halophenols, the type of halogen was found to influence reaction kinetics, with changes in hydrophobicity affecting enzyme-substrate interactions. nih.gov While a different context, this highlights that the physical properties imparted by the halogens, not just their electronic effects, can play a critical role in determining reaction pathways and rates. The specific positioning of both a chloro and a fluoro group creates a unique electronic environment that finely tunes the selectivity of reactions on the benzylamine scaffold.

Spectroscopic and Advanced Structural Elucidation of 2 Chloro 4 Fluorobenzylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Chloro-4-fluorobenzylamine (B97124) hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's framework can be assembled.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-fluorobenzylamine Hydrochloride

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic-H 6.9 - 7.5 Multiplet J(H,H), J(H,F)
Benzylic-CH₂ ~4.0 Singlet/Multiplet -
Amine-NH₃⁺ Variable Broad Singlet -

Note: This is a predicted table based on general principles and data from related compounds. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. The carbon atoms in the aromatic ring will be significantly affected by the attached chlorine and fluorine atoms, with the carbon bearing the fluorine showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings (²JCF and ³JCF). For example, in 1-chloro-4-fluorobenzene, the carbon atoms show distinct shifts due to the influence of the halogen substituents. chemicalbook.com The benzylic carbon (CH₂) would appear at a characteristic chemical shift, and the various aromatic carbons would be distinguishable based on their substitution pattern and coupling to fluorine.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-F 160 - 165 ~245 (¹JCF)
C-Cl 130 - 135 ~10 (²JCF)
Aromatic C-H 115 - 130 Variable (²JCF, ³JCF)
Aromatic C-C 135 - 140 Variable (²JCF, ³JCF)
Benzylic-CH₂ 40 - 45 ~3 (³JCF)

Note: This is a predicted table based on general principles and data from related compounds. Actual values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and specific technique for studying fluorinated compounds. nih.gov The ¹⁹F nucleus has a 100% natural abundance and a large magnetogyric ratio, resulting in strong NMR signals. In the context of fluorinated benzylamines, ¹⁹F NMR is invaluable for confirming the presence and environment of the fluorine atom. mdpi.com The chemical shift of the fluorine signal provides information about its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide crucial structural information. rsc.orgrsc.org This technique is particularly useful in complex mixtures, as the large chemical shift range of ¹⁹F NMR often leads to well-resolved spectra with minimal signal overlap. researchgate.net In drug discovery and metabolism studies, ¹⁹F NMR can be used to track the fate of fluorinated compounds and their metabolites. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to the free base, 2-Chloro-4-fluorobenzylamine (C₇H₇ClFN). The exact mass of this ion is 159.0251051 Da. nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for benzylamines involve the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a stable benzyl (B1604629) or tropylium-type cation. In the case of 2-Chloro-4-fluorobenzylamine, a prominent fragment would likely be the 2-chloro-4-fluorobenzyl cation. Analysis of isomeric fluorobenzylamines has shown that while they may have similar retention times in GC-MS, their impurity profiles and fragmentation can differ, highlighting the importance of this technique for identity and purity assessment. waters.com

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-4-fluorobenzylamine

m/z Predicted Fragment Ion
159/161 [M]⁺ (Molecular ion)
124 [M - NH₂ - H]⁺
109 [C₇H₅F]⁺

Note: This is a predicted table based on general principles. Actual fragmentation may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine group, the aromatic ring, and the carbon-halogen bonds. The N-H stretching vibrations of the primary aminium group (NH₃⁺) would appear as a broad band in the region of 3000-2800 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to several sharp bands in the 1600-1450 cm⁻¹ region. The C-F and C-Cl stretching vibrations would be expected in the fingerprint region, typically below 1300 cm⁻¹. While a specific spectrum for the hydrochloride salt is not available, the vapor phase IR spectrum of the free base, 2-Chloro-4-fluorobenzylamine, is noted to be available in the SpectraBase database. nih.gov

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (aminium) 3000 - 2800 (broad) Stretching
Aromatic C-H 3100 - 3000 Stretching
Aromatic C=C 1600 - 1450 Stretching
C-N 1250 - 1020 Stretching
C-F 1250 - 1000 Stretching
C-Cl 850 - 550 Stretching

Note: This is a predicted table based on general principles. Actual values may vary.

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound was not found in the search results, studies on related compounds, such as derivatives of 2-chloro-4-fluorobenzoic acid, demonstrate the utility of this method in establishing the conformation and packing of molecules containing the 2-chloro-4-fluorophenyl moiety. researchgate.net For this compound, an X-ray crystal structure would reveal the geometry of the benzene (B151609) ring, the conformation of the aminomethyl side chain, and the hydrogen bonding interactions between the aminium group and the chloride counter-ion, as well as any other intermolecular interactions that stabilize the crystal lattice. Such studies are crucial for understanding the solid-state properties of the compound. Research on other complex organic molecules has shown that X-ray crystallography can confirm molecular geometry and reveal details about crystal packing and intermolecular contacts. nih.gov

Crystal Packing and Polymorphism Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by the drive to achieve the lowest energy state through a combination of intermolecular forces. For an ionic compound like this compound, the packing would be heavily influenced by the electrostatic interactions between the protonated benzylaminium cation and the chloride anion, alongside other weaker interactions. The size, shape, and electronic distribution of the 2-chloro-4-fluorobenzylaminium cation would dictate how these ions arrange themselves to maximize packing efficiency.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. A comprehensive polymorphism screen, involving crystallization from various solvents and under different conditions (e.g., temperature, pressure), would be necessary to identify if this compound can form multiple crystalline structures. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are standard methods for detecting and characterizing different polymorphic forms. Without experimental data, it is not possible to determine if this compound exhibits polymorphism.

Intermolecular Interactions and Supramolecular Assemblies

The solid-state architecture of this compound would be defined by a network of intermolecular interactions, leading to the formation of a supramolecular assembly. In this ionic salt, the primary and most dominant interactions would be the hydrogen bonds between the ammonium (B1175870) group (-NH3+) of the cation and the chloride anion (Cl-). These N-H···Cl hydrogen bonds are strong and directional, forming the primary synthons that guide the crystal packing.

Beyond these principal hydrogen bonds, other weaker interactions would also play a crucial role in stabilizing the crystal lattice:

Halogen Bonding: The chlorine atom on the aromatic ring could potentially act as a halogen bond donor, interacting with the chloride anion or other electronegative atoms.

π-π Stacking: The aromatic rings of adjacent cations could engage in π-π stacking interactions, further influencing the packing arrangement.

The interplay of these various interactions dictates the formation of specific patterns and motifs, creating a unique three-dimensional supramolecular structure. Analysis of related structures, such as co-crystals involving chlorobenzoic acids and aminopyridines, often reveals complex hydrogen-bonding networks and the significant role of halogen atoms in directing the assembly. mdpi.com

Conformational Analysis in the Crystalline State

The conformation of the 2-chloro-4-fluorobenzylamine cation in the solid state refers to the spatial arrangement of its atoms, particularly the torsion angle between the phenyl ring and the aminomethyl side chain. This conformation is determined by a balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Geometry Optimization and Vibrational Analysis

Vibrational analysis, performed after geometry optimization, calculates the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion. For 2-Chloro-4-fluorobenzylamine (B97124), key vibrational modes would include the C-H stretching of the aromatic ring (typically 3000-3100 cm⁻¹), NH₂ stretching of the amine group (around 3300-3500 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹). nih.govmdpi.com Theoretical calculations often require a scaling factor to better match experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Substituted Benzylamines

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3000 - 3120
Amine N-H Stretching 3300 - 3500
C-F Stretching 1200 - 1300
C-Cl Stretching 700 - 800
Amine N-H Bending (Scissoring) 1590 - 1650
Aromatic C=C Stretching 1450 - 1600

Note: This table is based on typical values for related organic compounds and serves as an illustrative example.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Orbital Data for a Substituted Aromatic Amine

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 5.3

Note: These are example values for a related molecule to illustrate the concept. Specific values for 2-Chloro-4-fluorobenzylamine hydrochloride require dedicated DFT calculations.

The analysis of these frontier orbitals helps predict how the molecule will interact with other chemical species, for example, in biological systems where it might bind to a receptor site. youtube.com

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, DFT calculations can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. nih.gov These predicted shifts, when compared to experimental data, can aid in the definitive assignment of signals and confirm the molecular structure. For 2-Chloro-4-fluorobenzylamine, DFT would predict distinct chemical shifts for the aromatic protons and carbons based on the electronic environment created by the chloro, fluoro, and aminomethyl substituents.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. mdpi.com Red colors typically indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential.

For 2-Chloro-4-fluorobenzylamine, the MEP map would show a region of significant negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation (as in the hydrochloride salt). Negative potential would also be associated with the electronegative fluorine and chlorine atoms. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (blue), indicating their electrophilic character. nih.gov MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will be recognized by a biological receptor. nih.gov

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are critical in determining the crystal packing of molecules and their binding to biological targets. unam.mx For 2-Chloro-4-fluorobenzylamine, several types of non-covalent interactions are expected to be significant.

Halogen Bonding: A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic species (Lewis base). This occurs due to the formation of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond. While fluorine is generally a poor halogen bond donor, chlorine can participate in such interactions. In the crystal lattice of this compound, the chlorine atom could potentially form halogen bonds with electron-rich atoms like another chlorine, fluorine, or the nitrogen of a neighboring molecule. researchgate.net

Hydrogen Bonding: The aminium group (-NH₃⁺) in the hydrochloride salt is a strong hydrogen bond donor. It will form strong hydrogen bonds with the chloride anion (Cl⁻) and potentially with the nitrogen or halogen atoms of adjacent molecules. The aromatic C-H groups can also act as weak hydrogen bond donors. These hydrogen bonds are fundamental to the stability of the crystal structure. nih.gov

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking interactions, where two aromatic rings are packed face-to-face or in an offset manner. C-H···π interactions, where a C-H bond points towards the face of the aromatic ring, are also common.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For derivatives of 2-Chloro-4-fluorobenzylamine, QSAR studies have been conducted to explore their potential as antimicrobial or anticancer agents.

Antimicrobial Activity: QSAR studies on substituted benzamides and benzylamine (B48309) derivatives have shown that their antimicrobial activity can be correlated with various molecular descriptors. nih.govnih.gov For example, a study on 5-beta-cholanyl-24-benzylamine derivatives found a linear correlation between antimicrobial activity (expressed as the negative logarithm of the Minimal Inhibitory Concentration, -log MIC) and the hydrophobicity (log P) of the uncharged species. nih.gov This suggests that the ability of the molecule to partition into bacterial membranes is a key determinant of its activity. Other important descriptors in QSAR models for antimicrobial benzamides have included topological and shape indices, which describe the molecule's size and branching. nih.gov

Anticancer Activity: Similarly, QSAR models have been developed for benzylamine-related structures to predict their anticancer effects. A study on benzylidene hydrazine (B178648) benzamide (B126) derivatives identified Log S (aqueous solubility), rerank score (a scoring function for protein-ligand binding), and Molar Refractivity (MR) as key descriptors for predicting activity against a human lung cancer cell line. unair.ac.id Another study on sulfur-containing thiourea (B124793) and sulfonamide derivatives, which can be related to benzylamines, found that properties like molecular mass, polarizability, electronegativity, and van der Waals volume were crucial predictors of anticancer activity. nih.gov These models help in understanding the structural requirements for cytotoxicity and guide the synthesis of new analogues with potentially improved efficacy. nih.govnih.gov

Table 3: Example of a QSAR Equation for Anticancer Activity of Benzylidene Hydrazine Benzamide Derivatives

Equation Statistical Parameters
pIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 n = 11, r = 0.921, R² = 0.849, Q² = 0.61

Source: Adapted from a study on benzylidene hydrazine benzamides. unair.ac.id

These QSAR studies underscore the importance of physicochemical properties like hydrophobicity, solubility, and molecular size, as well as electronic properties, in determining the biological activity of benzylamine derivatives.

Research Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the amine group, combined with the electronic effects of the chloro and fluoro substituents, allows for the precise incorporation of the 2-chloro-4-fluorobenzyl moiety into larger, more complex structures.

While direct synthesis of a named pharmaceutical from 2-Chloro-4-fluorobenzylamine (B97124) hydrochloride is not extensively documented in publicly available literature, the importance of chlorinated and fluorinated aromatic compounds as pharmaceutical intermediates is well-established. nih.gov The presence of both chlorine and fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov For instance, related structures are integral to a wide array of therapeutic agents. The synthesis of complex heterocyclic structures, often the core of modern drugs, frequently involves intermediates derived from substituted benzylamines.

Intermediate Type Significance of Halogen Substitution Potential Therapeutic Areas
Substituted BenzylaminesEnhanced metabolic stability, improved binding affinityOncology, Infectious Diseases, CNS Disorders
Heterocyclic ScaffoldsModulation of physicochemical propertiesBroad-spectrum

This table illustrates the general importance of halogenated benzylamines in pharmaceutical development.

In the field of agrochemicals, halogenated aromatic compounds are pivotal in the design of potent and selective herbicides, fungicides, and insecticides. The synthesis of 2-chloro-4-fluorobenzoic acid, a key intermediate for the herbicide saflufenacil (B1680489), highlights the importance of the 2-chloro-4-fluoro substitution pattern in this sector. google.compatsnap.comgoogle.com While the synthesis of saflufenacil starts from 2-chloro-4-fluoroaniline, the structural similarity underscores the value of this substitution pattern in creating effective agrochemicals. google.com A Chinese patent describes a preparation method for 2-chloro-4-fluorotoluene (B151448), another important pesticide intermediate, further emphasizing the utility of this chemical motif in agriculture. google.com The development of fungicides, such as those based on 4'-chloro-2-aminobiphenyl, also relies on chlorinated intermediates. google.compatsnap.com

Agrochemical Intermediate Starting Material (Patent) Resulting Agrochemical Class
2-Chloro-4-fluorobenzoic acid2-Chloro-4-fluoroanilineHerbicide (e.g., Saflufenacil)
2-Chloro-4-fluorotoluene2-Chloro-4-aminotoluenePesticide Intermediate
4'-Chloro-2-aminobiphenylp-Chloroaniline and aniline (B41778)Fungicide (e.g., Boscalid)

This table provides examples of agrochemical intermediates with similar substitution patterns.

N-heterocyclic carbenes (NHCs) have become a cornerstone of modern organometallic catalysis, serving as ancillary ligands that can fine-tune the properties of metal centers. The synthesis of NHC ligands often begins with amines. While a specific paper detailing the synthesis of an NHC from 2-Chloro-4-fluorobenzylamine hydrochloride is not readily accessible, the general synthetic routes to NHC precursors frequently involve the reaction of a substituted amine with a suitable backbone. nih.govbeilstein-journals.orgresearchgate.net The electronic properties of the resulting ligand, and consequently the catalytic activity of the metal complex, can be systematically altered by the substituents on the amine. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would be expected to influence the electronic character of any derived NHC ligand. rsc.orgthieme-connect.de

Applications in the Development of Novel Synthetic Methodologies

Currently, there is limited specific information in the scientific literature detailing the use of this compound in the development of entirely new synthetic methodologies. However, its role as a building block in the synthesis of complex molecules implies its utility within existing synthetic frameworks. As researchers continue to explore the reactivity of fluorinated and chlorinated compounds, it is plausible that this particular benzylamine (B48309) derivative could find application in novel reaction discovery.

Utilization in Material Science Research

The unique electronic and structural properties of this compound make it an attractive candidate for incorporation into advanced materials.

Organic-inorganic hybrid perovskites have garnered significant attention for their exceptional optoelectronic properties and potential applications in solar cells and other devices. nih.govaps.orgosti.gov The structure of these materials consists of an inorganic framework interspersed with organic cations. The choice of the organic cation is crucial as it influences the crystal structure, stability, and electronic properties of the perovskite.

Research has shown that benzylammonium and its halogen-substituted derivatives can be used as the organic cation in layered two-dimensional (2D) perovskites. acs.org A study on (4-XC6H4CH2NH3)2PbI4 (where X = H, F, Cl, Br) demonstrated that the introduction of a halogen atom on the benzylammonium cation can lower the crystal symmetry. acs.org Specifically, the chlorine- and bromine-substituted structures were found to be non-centrosymmetric, a property that can lead to desirable effects such as spin-selective band splitting. acs.org While this study did not include the 2-chloro-4-fluoro substitution, it provides strong evidence that 2-Chloro-4-fluorobenzylammonium hydrochloride could be a valuable component for tuning the properties of hybrid perovskites for applications in spintronics and nonlinear optics. acs.org

Organic Cation Resulting Perovskite Structure Key Finding
4-Chlorobenzylammonium(4-ClC6H4CH2NH3)2PbI4Non-centrosymmetric crystal structure
4-Bromobenzylammonium(4-BrC6H4CH2NH3)2PbI4Non-centrosymmetric crystal structure
4-Fluorobenzylammonium(4-FC6H4CH2NH3)2PbI4Centrosymmetric crystal structure

*This table summarizes the findings from a study on halogen-substituted benzylammonium lead iodide perovskites, indicating the potential for tuning crystal symmetry. acs.org *

Precursor for Functional Organic Materials

The molecular architecture of this compound, characterized by a reactive primary amine group and a halogen-substituted phenyl ring, makes it an attractive starting material for the synthesis of a variety of functional organic materials. The presence of chlorine and fluorine atoms can significantly influence the electronic properties, stability, and intermolecular interactions of the resulting materials.

One of the primary routes to functional materials from 2-Chloro-4-fluorobenzylamine is through the formation of Schiff bases. These compounds are typically synthesized via a condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine (-C=N-) linkage is a versatile platform for creating larger, conjugated systems with interesting photophysical and electronic properties.

For instance, Schiff bases derived from halogenated anilines have been shown to form metal complexes with a range of transition metals. These complexes can exhibit catalytic activity, and possess unique magnetic and optical properties. While specific research on Schiff bases derived directly from 2-Chloro-4-fluorobenzylamine is not extensively documented in publicly available literature, the established reactivity of similar compounds suggests a strong potential for its use in this area. The synthesis of a Schiff base ligand from 2-amino pyridine (B92270) and 3-chloro benzaldehyde (B42025) and its subsequent complexation with Cu(II) has been reported to yield a catalyst for Claisen-Schmidt condensation. mdpi.com Similarly, metal complexes of Schiff bases derived from 2-aminomethyl benzimidazole (B57391) have been investigated for their biological activities. nih.gov

The general synthetic route for a Schiff base and its subsequent metal complex, which could be adapted for 2-Chloro-4-fluorobenzylamine, is outlined below:

General Synthesis of a Schiff Base and its Metal Complex

StepReactantsConditionsProduct
1Primary Amine (e.g., 2-Chloro-4-fluorobenzylamine) + Aldehyde/KetoneEthanolic solution, often with a catalytic amount of acidSchiff Base (Imine)
2Schiff Base + Metal Salt (e.g., Cu(II), Ni(II), Co(II))Ethanolic or methanolic solution, refluxMetal-Schiff Base Complex

Furthermore, the primary amine group in 2-Chloro-4-fluorobenzylamine allows for its incorporation into polymeric structures, such as polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The introduction of the 2-chloro-4-fluorobenzyl moiety into a polyamide backbone could impart specific properties, such as enhanced thermal stability, flame retardancy, and altered solubility, due to the presence of the halogen atoms. The synthesis of novel fluorinated polyamides has been shown to result in polymers with increased solubility in common solvents. researchgate.net A general approach to synthesizing a polyamide would involve the polycondensation reaction between a diamine, such as 2-Chloro-4-fluorobenzylamine (though a diamine derivative would be required for polymerization), and a dicarboxylic acid or its derivative.

The field of liquid crystals is another area where this compound could serve as a valuable precursor. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The rigid, rod-like structure of many liquid crystal molecules is often achieved through the linkage of aromatic rings. The 2-chloro-4-fluorophenyl group could be incorporated into the core structure of a liquid crystal molecule, with the halogen substituents influencing the material's dielectric anisotropy and other mesomorphic properties. The synthesis of liquid crystals often involves the formation of ester or imine linkages to connect different molecular fragments. For example, the synthesis of lateral fluoro-substituent liquid crystals has been reported to influence their mesomorphic behavior. biointerfaceresearch.com

While direct and detailed research on the application of this compound as a precursor for these specific functional materials is emerging, the foundational principles of organic synthesis strongly support its potential in these advanced applications.

Specialized Research Applications of 2 Chloro 4 Fluorobenzylamine Hydrochloride

Corrosion Inhibition Studies in Acidic Media

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are recognized for their potential as corrosion inhibitors for various metals in acidic environments. These molecules can adsorb onto the metal surface, creating a protective barrier that impedes the corrosive process. A compound structurally related to 2-chloro-4-fluorobenzylamine (B97124), specifically 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB), has been investigated for its efficacy in protecting copper in a 0.5 M H2SO4 solution. electrochemsci.org The presence of benzene (B151609) rings, an imidazole (B134444) ring, and heteroatoms in its structure suggests a strong potential for corrosion inhibition. electrochemsci.org

Electrochemical studies, including Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP), are common methods to evaluate the performance of such inhibitors. electrochemsci.org EIS results for the related compound CFB demonstrated that as the inhibitor concentration increases, the charge transfer resistance of the copper surface also increases, indicating a reduction in the corrosion rate. electrochemsci.org This is visualized in Nyquist plots where the diameter of the semicircle, which is positively related to the anti-corrosion performance, grows with higher concentrations of the inhibitor. electrochemsci.org PDP tests revealed that the related inhibitor CFB acts as a mixed-type inhibitor, meaning it suppresses both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. electrochemsci.org

The effectiveness of a corrosion inhibitor is often quantified by its inhibition efficiency (η%). For the related compound CFB, the inhibition efficiency was found to increase with its concentration, reaching a maximum of 95.2% at a concentration of 10 mM. electrochemsci.org

Table 1: Inhibition Efficiency of 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) on Copper in 0.5 M H₂SO₄ Data derived from studies on a structurally similar compound.

Inhibitor Concentration (mM)Inhibition Efficiency (η%)
0.185.3%
190.1%
592.5%
1095.2%
This table was generated based on data reported for a related benzimidazole (B57391) derivative. electrochemsci.org

The primary mechanism by which compounds like 2-chloro-4-fluorobenzylamine hydrochloride and its derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective film. electrochemsci.org This adsorption process can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both (physicochemical adsorption). electrochemsci.org The nature of this adsorption can be understood by fitting experimental data to various adsorption isotherms, such as the Langmuir, Frumkin, or Temkin models. electrochemsci.orgresearchgate.netresearchgate.net

For the closely related compound, 2-Chloro-1-(4-fluorobenzyl)benzimidazole, the adsorption on a copper surface was found to follow the Langmuir adsorption isotherm. electrochemsci.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The adsorption process is driven by the interaction between the inhibitor molecule and the metal. The benzene and imidazole rings, along with heteroatoms like chlorine and nitrogen, act as active sites for adsorption. electrochemsci.org These components can share electrons with the vacant d-orbitals of the metal, or accept free electrons from the metal, leading to the formation of a stable adsorbed layer that shields the metal from the corrosive acid medium. electrochemsci.org The negative value of the Gibbs free energy of adsorption (∆G⁰ads) calculated from the Langmuir isotherm indicates a spontaneous adsorption process. researchgate.net The magnitude of ∆G⁰ads can help distinguish between physisorption (typically values around -20 kJ/mol or less positive) and chemisorption (values around -40 kJ/mol or more negative); the process for the related CFB was identified as a physicochemical interaction. electrochemsci.org

The concentration of the inhibitor and the temperature of the environment are critical factors that significantly influence its performance. conicet.gov.arutp.edu.my

Influence of Concentration: As observed with the related compound CFB, the inhibition efficiency generally increases with an increase in the inhibitor's concentration up to an optimal level. electrochemsci.orgnanobioletters.com At low concentrations, the inhibitor molecules adsorb onto the active sites of the metal surface, but the coverage may be incomplete. utp.edu.my As the concentration rises, the surface coverage (θ) increases, leading to the formation of a more compact and effective protective film, which enhances the inhibition efficiency. electrochemsci.orgnanobioletters.com The data for CFB shows a clear trend of rising efficiency from 85.3% at 0.1 mM to 95.2% at 10 mM, after which the performance may plateau. electrochemsci.org

Influence of Temperature: Temperature has a complex effect on corrosion rates and inhibitor efficiency. conicet.gov.ar Generally, corrosion rates increase with temperature due to the acceleration of electrochemical reactions. researchgate.netconicet.gov.ar The effect of temperature on inhibition efficiency helps to elucidate the adsorption mechanism. For inhibitors that adsorb via physisorption, the efficiency typically decreases as temperature increases. researchgate.netutp.edu.mynanobioletters.com This is because the rising temperature provides enough thermal energy to cause desorption of the inhibitor molecules from the metal surface. researchgate.net Conversely, if the inhibition efficiency increases with temperature, it often suggests a chemisorption mechanism, where the adsorption process is an activated one. researchgate.net In many reported cases for similar organic inhibitors, an increase in temperature leads to a decrease in inhibition efficiency, suggesting that the protective film becomes less stable at higher temperatures. conicet.gov.arnanobioletters.com

Application in Radiochemistry as a Precursor for PET Tracers (for related fluorinated benzylamines)

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique used extensively in clinical diagnostics and biomedical research to visualize and quantify biochemical processes in the body. symeres.comnih.gov The technique relies on the administration of a biologically active molecule labeled with a short-lived positron-emitting radionuclide, known as a PET tracer. nih.gov Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its near-ideal physical properties, including a convenient half-life of approximately 110 minutes, which allows for synthesis, purification, and imaging over several hours. nih.govrsc.org

The synthesis of these ¹⁸F-labeled PET tracers often involves a "building block" or "precursor" approach. rsc.org In this strategy, the radioactive ¹⁸F is first incorporated into a small, reactive molecule (the precursor), which is then rapidly coupled to a larger, more complex molecule to form the final PET tracer. symeres.comrsc.org This method is often more efficient than attempting to introduce the ¹⁸F atom at the final step of a complex synthesis. symeres.com

Fluorinated benzylamines are a class of compounds that have been explored as precursors for the synthesis of PET tracers targeting various biological systems, particularly in the brain. vu.nlnih.gov For instance, derivatives of 4-(4-[¹⁸F]-fluorobenzyl)piperidine have been developed to create PET radioligands for imaging NMDA receptors in the brain. nih.gov Another area of application is in the development of tracers for the serotonin (B10506) transporter (SERT), where fluorinated benzylamine (B48309) derivatives have been investigated as potential ligands. nih.gov

The general synthetic route to create these tracers involves reacting a suitable precursor with a source of [¹⁸F]fluoride. vu.nl The precursor is designed in such a way that the radiolabel can be incorporated efficiently in one of the final steps of the synthesis. symeres.com For example, a precursor molecule might contain a good leaving group (like a tosylate or triflate) at the position where the ¹⁸F is to be introduced via a nucleophilic substitution reaction. radiologykey.com Following the radiolabeling step, any protecting groups are removed, and the final product is rapidly purified, typically using high-performance liquid chromatography (HPLC), to ensure it is ready for administration. symeres.comradiologykey.com The entire process, from synthesis to quality control, must be performed quickly due to the short half-life of the radioisotope. symeres.comsnmjournals.org

Future Research Directions and Unexplored Potential

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research should prioritize the development of greener and more efficient synthetic pathways to 2-Chloro-4-fluorobenzylamine (B97124) and its hydrochloride salt. Current industrial syntheses, while effective, may rely on stoichiometric reagents, harsh conditions, or produce significant waste streams. The principles of green chemistry offer a framework for improving these processes.

Key research objectives include:

Use of Environmentally Benign Reagents and Solvents: Research efforts could explore replacing hazardous reagents, such as certain strong oxidants or toxic metal catalysts, with more environmentally friendly alternatives. patsnap.comgoogle.com For instance, developing catalytic systems that can operate in aqueous media or other green solvents would significantly reduce the environmental footprint of the synthesis. researchgate.net

Catalytic Reductive Amination: While reductive amination is a common method, future work could focus on developing novel catalysts that allow the reaction to proceed under milder conditions with higher functional group tolerance and without the need for water-sensitive reducing agents.

Table 1: Comparison of Synthetic Route Philosophies

ApproachDescriptionPotential AdvantagesResearch Focus
Traditional SynthesisOften involves multi-step processes with stoichiometric reagents and potentially hazardous materials.Established and reliable methods.Yield optimization.
Atom-Economical SynthesisFocuses on maximizing the incorporation of all reactant atoms into the final product, minimizing waste. nih.govresearchgate.netReduced waste, lower material costs, increased efficiency.Development of catalytic cycles and recoverable reagents. rsc.org
Green CatalysisEmploys catalysts to enable reactions under milder conditions, often using less toxic and more sustainable materials.Reduced energy consumption, avoidance of hazardous reagents, use of benign solvents like water. researchgate.netDesign of novel catalysts (e.g., organometallic, biocatalytic) for key transformations.

Exploration of Novel Catalytic Transformations and C-H Functionalization Strategies

The aromatic core of 2-Chloro-4-fluorobenzylamine hydrochloride is ripe for further derivatization through modern catalytic methods. Late-stage functionalization, particularly direct C–H bond functionalization, offers a powerful strategy to rapidly generate a library of novel analogues without the need for multi-step de novo synthesis. acs.orgacs.org

Future research could explore:

Palladium- and Ruthenium-Catalyzed Cross-Coupling: The chloro-substituent provides a handle for traditional cross-coupling reactions. However, more advanced research could focus on the direct C-H activation of the other positions on the benzene (B151609) ring.

Direct C-H Functionalization: This is a frontier in organic synthesis. Strategies could be developed to selectively functionalize the C-H bonds of the aromatic ring. acs.orgnih.gov For example, developing directing groups or specific catalysts could allow for the introduction of new substituents at positions ortho, meta, or para to the existing groups, leading to novel molecular architectures. The regioselective fluorination or amination of aromatic C-H bonds using specialized reagents is a testament to the potential of this approach. rsc.org

Novel Catalyst Design: The development of new low-valent ruthenium complexes or other transition metal catalysts could unlock unprecedented transformations. researchgate.net Research into photocatalysts that can promote multi-electron transfer reactions under visible light could also open new synthetic pathways starting from the benzylamine (B48309) core. ims.ac.jp

Application in Emerging Fields of Chemical Biology and Drug Discovery Beyond Current Scope

The benzylamine scaffold is a privileged motif found in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. researchgate.net While derivatives of substituted benzylamines are known to possess activities such as antifungal or antidepressant properties, the potential of this compound as a starting point for new therapeutic areas is largely untapped. nih.govgoogle.com

Promising future directions include:

Chemical Probes: The unique substitution pattern could be leveraged to design and synthesize chemical probes for studying biological systems. By attaching reporter tags (e.g., fluorophores, biotin), these probes could be used to identify novel protein targets or elucidate mechanisms of action.

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound is an ideal starting point for FBDD campaigns. Screening this fragment and its simple derivatives against a wide range of biological targets could identify initial hits for optimization into potent drug leads.

New Therapeutic Targets: Research could focus on synthesizing libraries of derivatives and screening them against emerging therapeutic targets for which the benzylamine scaffold has not yet been explored. For example, the design of N-aryl benzylamines has proven effective in generating selective inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase, which is implicated in certain cancers. nih.gov This success provides a blueprint for targeting other enzymes or receptors.

Advanced Characterization Techniques for Dynamic Molecular Behavior

A deeper understanding of the solid-state structure, conformational dynamics, and intermolecular interactions of this compound is essential for controlling its physical properties and predicting its behavior in various environments. While routine techniques provide basic structural information, advanced characterization methods can offer unparalleled insight into its dynamic nature.

Future research should employ:

Solid-State NMR (ssNMR): This non-destructive technique can provide detailed information about the local molecular environment, polymorphism, and intermolecular interactions in the solid state. researchgate.net It is particularly sensitive to changes in crystal packing and molecular conformation, which are critical for pharmaceutical solids.

Terahertz (THz) Spectroscopy: THz radiation is sensitive to low-frequency vibrational modes, such as those corresponding to collective lattice vibrations and intermolecular hydrogen bonding. This technique could be used to study the hydrogen-bonding network involving the hydrochloride and amine groups and to differentiate between different polymorphic forms.

X-ray Diffraction (XRD): While standard for structure determination, advanced single-crystal and powder XRD techniques, including variable-temperature studies, can reveal subtle phase transitions, conformational changes, and the precise nature of intermolecular contacts within the crystal lattice. researchgate.net

Raman Spectroscopy: This technique can complement infrared spectroscopy by providing information on vibrational modes, which can be used to characterize synthesized Ag(I)-NHC complexes and other derivatives. researchgate.net

Table 2: Potential Advanced Characterization Techniques and Insights

TechniquePotential Information Gained for this compound
Solid-State NMR (ssNMR)Elucidation of crystal packing, identification of non-equivalent molecules in the unit cell, characterization of polymorphism and intermolecular C-F···H or N-H···Cl hydrogen bonds. researchgate.net
Terahertz (THz) SpectroscopyProbing of collective vibrational modes of the crystal lattice, direct characterization of intermolecular hydrogen bond strength and dynamics.
Variable-Temperature XRDDetection of temperature-induced phase transitions, analysis of thermal expansion anisotropy, and understanding conformational flexibility in the solid state. researchgate.net
Fluorescence SpectroscopyIf derivatized into fluorescent analogues, this could probe interactions with biological macromolecules or monitor changes in the local microenvironment. researchgate.net

Theoretical Studies on Excited States and Photophysical Properties

The photophysical properties of this compound are entirely unexplored. Computational chemistry provides a powerful tool to predict and understand its electronic behavior, offering guidance for potential applications in materials science or as photoactive probes.

Future theoretical investigations could focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the ground and excited-state electronic structures. researchgate.net This would allow for the prediction of absorption and emission spectra, which are currently unknown.

Analysis of Halogen Effects: Theoretical studies can systematically dissect the influence of the chlorine and fluorine atoms on the molecule's frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity. mdpi.com This understanding is crucial for designing derivatives with tailored electronic properties.

Intersystem Crossing and Quantum Yield: Advanced calculations can model the pathways for non-radiative decay, such as intersystem crossing to triplet states. This is particularly relevant given the presence of a "heavy" chlorine atom, which can influence spin-orbit coupling and potentially lead to interesting photophysics. mdpi.com Such studies could predict the fluorescence quantum yield and explore the potential for phosphorescence.

By pursuing these research avenues, the scientific community can build upon the existing foundation of this compound, transforming it from a simple building block into a versatile platform for innovation in sustainable chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-fluorobenzylamine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-chloro-4-fluorobenzaldehyde using sodium cyanoborohydride in the presence of ammonium acetate under acidic conditions . To optimize yields, vary reaction parameters such as temperature (25–40°C), solvent polarity (methanol vs. ethanol), and stoichiometric ratios of reagents. Monitor progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>97% purity threshold) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and carbon backbone, infrared (IR) spectroscopy to identify amine and hydrochloride functional groups, and mass spectrometry (MS) for molecular weight validation (expected m/z: ~195.5 g/mol) . Cross-reference spectral data with computational models (e.g., PubChem or NIST Chemistry WebBook entries for analogous compounds) .

Q. What protocols ensure accurate purity assessment of this compound?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water (70:30 v/v) as the mobile phase. Compare retention times against certified reference standards. For trace impurities, use gas chromatography-mass spectrometry (GC-MS) with electron ionization .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Follow OSHA HazCom 2012 guidelines for chemical storage (0–6°C, desiccated) and disposal. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to SDS sheets for spill management and regulatory compliance (e.g., ECHA guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions may arise from solvent effects or tautomerism. Re-run NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to stabilize amine protons and compare with density functional theory (DFT)-calculated shifts. Validate via heteronuclear single quantum coherence (HSQC) experiments to correlate ¹H-¹³C environments .

Q. What strategies mitigate solubility challenges in aqueous vs. organic matrices?

  • Methodological Answer : For aqueous systems, use co-solvents like dimethyl sulfoxide (DMSO) or surfactants (e.g., Tween-80) to enhance solubility. In organic phases, optimize solvent polarity (e.g., dichloromethane for lipophilic interactions). Conduct solubility assays at varying pH levels (3–9) to identify ionizable group behavior .

Q. How can mechanistic studies elucidate its pharmacological interactions (e.g., receptor binding)?

  • Methodological Answer : Perform molecular docking simulations with target receptors (e.g., GPCRs) using software like AutoDock Vina. Validate findings with in vitro binding assays (e.g., radioligand displacement) and correlate with in silico ADMET predictions (e.g., LogP, bioavailability) .

Q. What experimental designs assess its stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products via LC-MS and quantify using validated calibration curves. Apply Arrhenius kinetics to extrapolate shelf-life .

Notes

  • Advanced questions emphasize hypothesis-driven experimental design and interdisciplinary validation (e.g., computational + empirical approaches).

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.